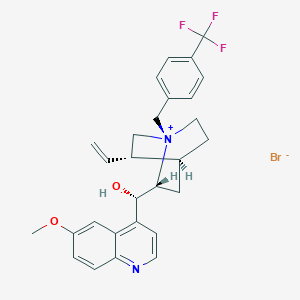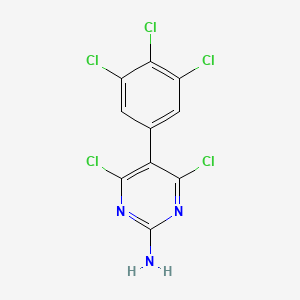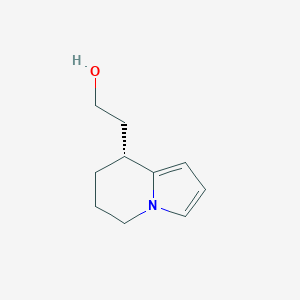
(R)-2-(5,6,7,8-Tetrahydroindolizin-8-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(5,6,7,8-Tetrahydroindolizin-8-yl)ethanol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features an indolizine ring system, which is known for its biological activity and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5,6,7,8-Tetrahydroindolizin-8-yl)ethanol typically involves the construction of the indolizine ring followed by the introduction of the ethanol side chain. Common synthetic routes may include:
Cyclization Reactions: Formation of the indolizine ring through cyclization of appropriate precursors.
Reduction Reactions: Introduction of the ethanol group via reduction of corresponding ketones or aldehydes.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to optimize production.
Chemical Reactions Analysis
Types of Reactions
®-2-(5,6,7,8-Tetrahydroindolizin-8-yl)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanol group to aldehyde or carboxylic acid.
Reduction: Further reduction of the indolizine ring or ethanol group.
Substitution: Introduction of different functional groups on the indolizine ring or ethanol side chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield aldehydes or carboxylic acids, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: As a building block for the synthesis of biologically active molecules.
Organic Synthesis: As an intermediate in the synthesis of complex organic compounds.
Materials Science: In the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-(5,6,7,8-Tetrahydroindolizin-8-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indolizine Derivatives: Compounds with similar indolizine ring structures.
Chiral Alcohols: Compounds with similar chiral centers and alcohol functional groups.
Uniqueness
®-2-(5,6,7,8-Tetrahydroindolizin-8-yl)ethanol is unique due to its specific combination of the indolizine ring and chiral ethanol side chain, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-[(8R)-5,6,7,8-tetrahydroindolizin-8-yl]ethanol |
InChI |
InChI=1S/C10H15NO/c12-8-5-9-3-1-6-11-7-2-4-10(9)11/h2,4,7,9,12H,1,3,5-6,8H2/t9-/m1/s1 |
InChI Key |
YPCMYAYYUWEZLI-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](C2=CC=CN2C1)CCO |
Canonical SMILES |
C1CC(C2=CC=CN2C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate](/img/structure/B15246034.png)
![Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B15246037.png)

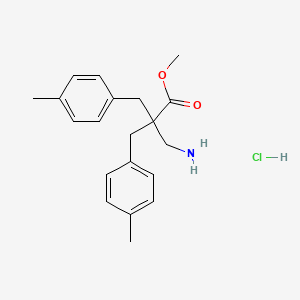

![2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B15246062.png)


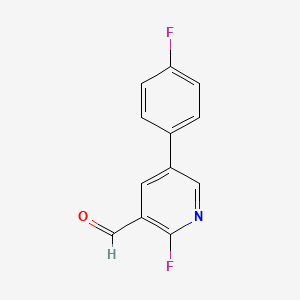
![5'-Tert-butyl 2'-methyl 3'-aminospiro[cyclopropane-1,6'-thieno[2,3-C]pyrrole]-2',5'(4'H)-dicarboxylate](/img/structure/B15246088.png)
![Ethanone, 1-[5-(difluoromethoxy)-3-pyridinyl]-](/img/structure/B15246091.png)

